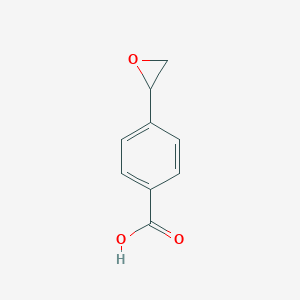

4-(oxiran-2-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(oxiran-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-3-1-6(2-4-7)8-5-12-8/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZAQQDKQNHPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446344 | |

| Record name | 4-(oxiran-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159262-71-2 | |

| Record name | 4-(oxiran-2-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxiran-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for 4-(oxiran-2-yl)benzoic Acid

The traditional chemical synthesis of this compound frequently begins with 4-vinylbenzoic acid. sigmaaldrich.comchemicalbook.comnist.gov A key step in this process is the epoxidation of the vinyl group. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent. The reaction involves the electrophilic addition of an oxygen atom from the peroxy acid to the carbon-carbon double bond of the vinyl substituent, resulting in the formation of the oxirane ring.

Alternative conventional routes have also been explored. For instance, synthesis can commence from 4-acetylbenzoic acid. chemicalbook.com One patented method describes the preparation of 4-vinylbenzoic acid derivatives through a Wittig reaction, which could then be subjected to epoxidation. google.comgoogle.com

In recent years, enzymatic and biocatalytic methods have gained prominence as environmentally friendly and highly selective alternatives for synthesizing chiral compounds. nih.govorganic-chemistry.org While specific enzymatic synthesis of this compound is not extensively detailed in the provided search results, the principles of biocatalysis can be applied. For example, monooxygenases are enzymes capable of catalyzing the asymmetric epoxidation of olefins, which could potentially be used for the enantioselective synthesis of this compound from 4-vinylbenzoic acid.

Furthermore, hydrolases, particularly lipases, are widely used for the kinetic resolution of racemic mixtures. illinois.edunih.gov A racemic mixture of an ester derivative of this compound could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed, allowing for the separation of the two enantiomers. The successful enzymatic synthesis of other carboxylic acids, such as cinnamic acid derivatives and 4-hydroxybenzoic acid, highlights the potential of these methods. researchgate.netsemanticscholar.orgnih.gov

Modern synthetic chemistry continually seeks to develop more efficient and sustainable methodologies. For the synthesis of this compound, emerging strategies could involve the use of novel catalytic systems for the epoxidation of 4-vinylbenzoic acid that offer higher yields, improved selectivity, and milder reaction conditions. The development of organocatalyzed ring-opening polymerizations of other cyclic monomers, such as lactide and caprolactone, using simple molecules like benzoic acid, suggests a trend towards more sustainable catalytic processes that could be adapted for reactions involving this compound. rsc.org

Chemical Reactivity of the Oxirane Moiety in this compound

The chemical behavior of this compound is largely dictated by the reactivity of the strained three-membered epoxide ring. This ring is susceptible to cleavage by various reagents, particularly nucleophiles and acids.

The epoxide ring of this compound can be readily opened by a diverse range of nucleophiles. nih.gov These reactions typically proceed via an S\textsubscript{N}2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.

Under basic or neutral conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom. libretexts.orgchemistrysteps.com A variety of nucleophiles can be employed, including:

Hydroxide ions , leading to the formation of a 1,2-diol. libretexts.orgbyjus.comlibretexts.org

Alcohols , which yield alkoxy-alcohols. libretexts.org

Amines , resulting in the formation of amino alcohols.

Thiols , which produce thioether-alcohols.

Halide ions , which form halohydrins. libretexts.orgopenstax.org

| Nucleophile | Product |

| OH⁻/H₂O | 4-(2,3-dihydroxypropyl)benzoic acid |

| ROH/RO⁻ | 4-(3-alkoxy-2-hydroxypropyl)benzoic acid |

| RNH₂ | 4-(3-(alkylamino)-2-hydroxypropyl)benzoic acid |

| RSH | 4-(3-(alkylthio)-2-hydroxypropyl)benzoic acid |

| HX | 4-(3-halo-2-hydroxypropyl)benzoic acid |

In the presence of an acid catalyst, the ring-opening of the epoxide is significantly accelerated. masterorganicchemistry.com The acid protonates the oxygen atom of the oxirane ring, making it a better leaving group and increasing the electrophilicity of the ring carbons. byjus.commasterorganicchemistry.com

The regioselectivity of the acid-catalyzed ring-opening depends on the substitution pattern of the epoxide. The reaction can proceed through a mechanism that has both S\textsubscript{N}1 and S\textsubscript{N}2 character. openstax.orgmasterorganicchemistry.com The nucleophile preferentially attacks the more substituted carbon atom if it can stabilize a partial positive charge. byjus.comlibretexts.orgmasterorganicchemistry.com

Acid-catalyzed hydrolysis of this compound with aqueous acid yields the corresponding trans-1,2-diol. libretexts.orgbyjus.comopenstax.org In the presence of anhydrous acids (HX), the epoxide is converted into a trans-halohydrin. libretexts.orgopenstax.org Theoretical studies on the acid-catalyzed hydrolysis of epoxides suggest a borderline S\textsubscript{N}2 mechanism. acs.org

Regio- and Stereoselectivity in Epoxide Reactivity

The epoxide ring of this compound is a key functional group that readily participates in ring-opening reactions with various nucleophiles. Due to the unsymmetrical nature of the epoxide, which is attached to an aromatic ring at the C2 position, these reactions are often regio- and stereoselective. The outcome is highly dependent on the reaction conditions, particularly the pH and the nature of the nucleophile. magtech.com.cn

Under basic or neutral conditions , the ring-opening reaction typically proceeds via an SN2 mechanism. Strong, "hard" nucleophiles will attack the less sterically hindered carbon atom (the terminal C3 position). This pathway is governed by steric hindrance, leading to the formation of a secondary alcohol. magtech.com.cn

Conversely, under acidic conditions , the epoxide oxygen is first protonated, forming a good leaving group. The reaction then proceeds through a mechanism with significant SN1 character. The positive charge in the transition state is better stabilized at the more substituted, benzylic carbon (C2). Consequently, weak nucleophiles will preferentially attack this more substituted carbon atom. researchgate.net This regioselectivity is controlled by electronic effects, where the phenyl group stabilizes the developing positive charge. magtech.com.cn

The stereochemistry of the ring-opening is also well-defined. Both mechanisms involve a backside attack by the nucleophile relative to the epoxide oxygen, resulting in an inversion of configuration at the center of attack. This stereospecificity is a hallmark of epoxide chemistry and allows for the synthesis of specific stereoisomers. masterorganicchemistry.com

Table 1: Regioselectivity of Epoxide Ring-Opening in this compound

| Reaction Condition | Nucleophile Type | Mechanism | Site of Attack | Product Type |

| Basic/Neutral | Strong (e.g., RO⁻, RNH₂) | SN2 | Less substituted carbon (C3) | Secondary Alcohol |

| Acidic | Weak (e.g., H₂O, ROH) | SN1-like | More substituted carbon (C2) | Benzylic Alcohol |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is another primary site for the chemical modification of this compound, enabling the formation of esters, amides, and other derivatives.

Esterification is a common transformation, typically achieved through the Fischer esterification method. This involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com Greener alternatives using solid acid catalysts like Amberlyst-15 or deep eutectic solvents have also been developed for the esterification of benzoic acids. iiste.orgdergipark.org.tr

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct condensation of a carboxylic acid and an amine requires high temperatures to drive off water and is often inefficient. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine. researchgate.net Alternatively, a wide variety of coupling reagents can be used to facilitate amide bond formation under milder conditions. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or titanium-based catalysts such as titanium(IV) chloride (TiCl₄). nih.govnih.gov Boric acid has also been reported as a green catalyst for the direct amidation of benzoic acid. sciepub.com

The carboxylic acid group serves as a versatile handle for conjugating this compound to other molecules or for introducing new functionalities. By forming stable ester or amide linkages, the molecule can be attached to polymers, biomolecules, or surfaces. For instance, after conversion to an activated ester or acyl chloride, it can react with amino or hydroxyl groups on proteins, peptides, or synthetic polymers. This strategy is valuable in materials science and medicinal chemistry for creating functional materials or targeted drug delivery systems. preprints.orgnih.gov

Aromatic Ring Functionalization and Substitution Chemistry

The benzene (B151609) ring of this compound can undergo substitution reactions, although the existing substituents influence the position and rate of these reactions. The two primary mechanisms are electrophilic aromatic substitution (SEAr) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (SEAr) is the most common reaction for benzene and its derivatives. wikipedia.org The reactivity and orientation of incoming electrophiles are dictated by the directing effects of the substituents already on the ring. The carboxylic acid group (-COOH) is an electron-withdrawing group and a meta-director. The oxiranyl group is generally considered a weak activating group and an ortho, para-director. In a competition between these two groups, the directing effects can lead to a mixture of products. However, the deactivating nature of the carboxyl group will generally make electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, more difficult to achieve compared to unsubstituted benzene. minia.edu.egmasterorganicchemistry.com

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Directing Influence | Reactivity Effect |

| -COOH | Electron-withdrawing | meta | Deactivating |

| -CH(O)CH₂ | Weakly Electron-donating | ortho, para | Weakly Activating |

Nucleophilic Aromatic Substitution (SNAr) is less common for simple benzene rings and typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.com Therefore, this compound itself is not a good candidate for SNAr. However, if the aromatic ring were further functionalized, for example, by introducing a nitro group and a halogen, SNAr reactions could become feasible, allowing for the introduction of nucleophiles onto the ring. masterorganicchemistry.com

Green Chemistry Principles in the Synthesis and Transformation of this compound

Applying green chemistry principles to the synthesis and reactions of this compound aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key areas for implementing greener methodologies include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle. For esterification and amidation, the use of recyclable solid acid catalysts (e.g., zeolites, ion-exchange resins) or organocatalysts (e.g., boric acid) can replace corrosive mineral acids or toxic coupling agents. dergipark.org.trsciepub.com

Alternative Solvents: Traditional organic solvents are often volatile and toxic. Greener alternatives include water, supercritical fluids, or deep eutectic solvents (DES), which have shown promise in reactions like esterification. dergipark.org.tr Performing reactions under solvent-free conditions is an even better approach when possible.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H amidation, for instance, offers higher atom economy than traditional methods that require pre-functionalization. ibs.re.kr

Biocatalysis: The use of enzymes (biocatalysts) can offer high selectivity under mild reaction conditions (room temperature, neutral pH, aqueous media). illinois.edu For example, lipases could be employed for the enantioselective esterification of the carboxylic acid or for the kinetic resolution of racemic epoxide-containing intermediates. dntb.gov.ua

By integrating these principles, the chemical transformations of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 4-(oxiran-2-yl)benzoic acid, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assemble a complete picture of its molecular architecture.

1H and 13C NMR Analysis

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the aromatic, oxirane, and carboxylic acid protons. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the downfield region, a result of their distinct electronic environments due to the para-substitution. The protons of the oxirane ring exhibit a more complex splitting pattern in the upfield region, attributable to their diastereotopic nature and spin-spin coupling with each other. The acidic proton of the carboxyl group is generally observed as a broad singlet at a significantly downfield chemical shift.

The ¹³C NMR spectrum provides complementary information, revealing the number of non-equivalent carbon atoms in the molecule. The spectrum shows distinct signals for the carboxyl carbon, the four unique carbons of the p-substituted benzene ring, and the two carbons of the epoxide ring. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the carboxylic acid group and the electron-donating effect of the oxirane substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl H | 12.0 - 13.0 | - |

| Aromatic H (ortho to COOH) | ~8.0 | - |

| Aromatic H (ortho to oxirane) | ~7.4 | - |

| Oxirane CH | ~3.9 | ~52 |

| Oxirane CH₂ | ~2.8, ~3.0 | ~47 |

| Carboxyl C | - | ~170 |

| Aromatic C (ipso-COOH) | - | ~130 |

| Aromatic C (ortho to COOH) | - | ~130 |

| Aromatic C (ortho to oxirane) | - | ~127 |

| Aromatic C (ipso-oxirane) | - | ~140 |

Note: The chemical shifts are predicted values based on known data for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HMBC, HMQC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of 2D NMR experiments are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY spectra would show correlations between the adjacent aromatic protons and among the protons of the oxirane ring, confirming their respective spin systems. emerypharma.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. hmdb.ca It is instrumental in assigning the signals of the protonated carbons in the benzene ring and the oxirane moiety by linking the previously discussed ¹H and ¹³C NMR data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The experimentally determined exact mass would be compared to the calculated mass for the molecular formula C₉H₈O₃ to confirm its identity. scielo.br

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments on this ion would induce fragmentation, providing valuable structural information. A characteristic fragmentation pathway for benzoic acids involves the loss of the carboxyl group as CO₂. In the case of this compound, fragmentation of the epoxide ring is also expected. One study noted a fragmentation pattern consistent with the loss of a formyl group (CHO). uq.edu.au

Table 2: Predicted ESI-MS Adducts and Fragments for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 165.05 | Protonated molecule |

| [M+Na]⁺ | 187.04 | Sodium adduct |

| [M-H]⁻ | 163.04 | Deprotonated molecule |

| [M-H-CO₂]⁻ | 119.05 | Loss of carbon dioxide from [M-H]⁻ |

| [M-CHO]⁺ | 135.04 | Loss of a formyl group from the molecular ion |

Data derived from PubChem and general fragmentation principles. uni.lu

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

The IR spectrum of this compound is expected to show a very broad absorption band in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com A strong, sharp absorption corresponding to the C=O stretching of the carboxyl group is anticipated around 1700 cm⁻¹. spectroscopyonline.com The spectrum will also feature absorptions for the aromatic C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The presence of the oxirane ring would be confirmed by characteristic C-O stretching and ring breathing vibrations.

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric breathing of the benzene ring would give a sharp and intense peak. The C=O stretch is also observable, though often weaker than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300-2500 | Weak | Broad, Strong (IR) |

| Aromatic | C-H Stretch | 3100-3000 | Medium-Strong | Medium (IR) |

| Carboxylic Acid | C=O Stretch | ~1700 | ~1700 | Strong (IR), Medium (Raman) |

| Aromatic | C=C Stretch | 1600-1450 | Strong | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1320-1210 | Weak | Strong (IR) |

| Oxirane | C-O Stretch | ~1250 | Weak | Medium (IR) |

| Carboxylic Acid | O-H Bend (out-of-plane) | 960-900 | Weak | Broad, Medium (IR) |

| Aromatic | C-H Bend (out-of-plane) | 900-675 | Medium | Strong (IR) |

Frequencies are approximate and based on typical ranges for the respective functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and the conformation of the oxirane and carboxylic acid groups relative to the benzene ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a specific, publicly available crystal structure for this compound is not available, the principles of the technique can be illustrated by examining related substituted benzoic acids. researchgate.netrsc.orgnih.gov The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For aromatic carboxylic acids, a common structural motif observed is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact. rsc.org In the case of this compound, it is plausible that similar dimeric structures would form. The crystal packing would also be influenced by weaker interactions involving the epoxide ring. The analysis of these interactions is crucial for understanding the solid-state properties of the material. researchgate.net

Illustrative Crystallographic Data for a Substituted Benzoic Acid Derivative The following table presents typical crystallographic data that would be obtained from an X-ray diffraction study, using data for a related substituted benzoic acid as an example.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.881(2) |

| b (Å) | 14.345(6) |

| c (Å) | 7.992(3) |

| β (°) | 108.45(3) |

| Volume (ų) | 639.9(4) |

| Z (molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an essential tool for separating, identifying, and quantifying the components of a mixture. For this compound, chromatographic methods are vital for assessing its purity after synthesis and for analyzing its presence in various matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For aromatic carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com The retention of this compound would be influenced by the pH of the mobile phase due to the ionizable carboxylic acid group. nih.gov To ensure good peak shape and reproducible retention times, the mobile phase is often buffered or acidified (e.g., with formic acid or phosphoric acid) to suppress the ionization of the carboxyl group. sielc.comlcms.cz Detection is commonly achieved using a UV detector, as the benzene ring provides strong chromophores. tandfonline.com

Illustrative HPLC Method Parameters for an Aromatic Acid This table provides an example of typical HPLC conditions that could be adapted for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Due to the chiral center at the C2 position of the oxirane ring, chiral HPLC can also be employed to separate the (R) and (S) enantiomers of this compound. This would require a specialized chiral stationary phase.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. tandfonline.com The fundamental principles of separation remain the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles.

A UPLC method for this compound would offer a rapid and highly efficient means of purity testing and quantification. nih.gov The use of UPLC coupled with mass spectrometry (UPLC-MS) would provide even greater selectivity and sensitivity, allowing for confident identification and trace-level analysis. lcms.czwaters.com

Illustrative UPLC Method Parameters for Organic Acid Analysis This table outlines potential UPLC conditions for the rapid analysis of this compound.

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Detector | PDA (210-400 nm) and/or ESI-MS |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal decomposition of the carboxylic acid and epoxide functional groups.

To overcome this, derivatization is typically required to convert the non-volatile acid into a more volatile and thermally stable derivative. nih.gov A common approach for carboxylic acids is silylation, where the acidic proton is replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases the volatility of the analyte, making it amenable to GC analysis. The derivatized compound can then be separated on a capillary column and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.net GC-MS is particularly advantageous as it provides structural information from the mass spectrum, aiding in peak identification. nih.gov

Illustrative GC-MS Method Parameters for a Derivatized Benzoic Acid This table presents example GC-MS conditions for the analysis of a silylated benzoic acid derivative.

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at 1.2 mL/min |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Injector Temperature | 250 °C |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy levels. southampton.ac.uk

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. aps.org It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size and complexity of 4-(oxiran-2-yl)benzoic acid. rsc.org DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms and calculating structural parameters like bond lengths and angles.

For benzoic acid and its derivatives, DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), are commonly used to compute optimized geometries, vibrational frequencies, and thermochemical properties. researchgate.netresearchgate.net These calculations can elucidate how the electron-withdrawing carboxylic acid group and the oxirane ring influence the electronic properties of the benzene (B151609) ring. researchgate.netajgreenchem.com The theory can also be used to calculate Mulliken atomic charges, providing insight into the charge distribution across the molecule and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. numberanalytics.comtaylorandfrancis.com

Table 1: Representative Frontier Molecular Orbital Data for Similar Compounds This table presents data from analogous compounds to illustrate the typical outputs of FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Propargyl 2-bromoisobutyrate | -7.584 | -1.979 | 5.604 | researchgate.net |

| 4-(1H-triazol-1-yl)benzoic Acid Hybrid (Compound 1) | -6.49 | -1.63 | 4.86 | mdpi.com |

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Higher hardness correlates with greater stability. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability. researchgate.net

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For this compound, they would offer a comprehensive picture of its stability and electrophilic/nucleophilic nature. Table 2 shows representative global reactivity descriptors calculated for related compounds.

Table 2: Representative Global Reactivity Descriptors for Analogous Compounds (in eV) This table presents data from analogous compounds to illustrate typical calculated reactivity descriptors.

| Descriptor | Propargyl 2-bromoisobutyrate researchgate.net | 4-(1H-triazol-1-yl)benzoic Acid Hybrid (Cpd 1) mdpi.com | (E)-7-((2-chloroquinolin-3-yl)methylene)...furan-8-one researchgate.net |

|---|---|---|---|

| Hardness (η) | 2.8025 | 2.43 | 1.79 |

| Softness (S) | 0.1784 | 0.205 | 0.279 |

| Electronegativity (χ) | 4.7815 | 4.06 | 4.36 |

| Chemical Potential (μ) | -4.7815 | -4.06 | -4.36 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of different molecular conformations and their relative energies. For this compound, MD simulations could be used to study the rotational freedom of the bond connecting the oxirane group to the phenyl ring and the orientation of the carboxylic acid group. This is particularly important for understanding how the molecule might interact with a biological target or a solvent environment. rsc.org Such simulations can reveal the most populated conformational states and the energy barriers between them, providing a more realistic picture of the molecule's behavior in solution. mdpi.com

In Silico Modeling for Structure-Activity Relationships (SAR)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. iomcworld.com In silico modeling is a powerful tool in SAR, using computational methods to predict the activity of new compounds based on the properties of known ones. altex.org For a class of compounds like benzoic acid derivatives, quantitative structure-activity relationship (QSAR) models can be developed. iomcworld.com These models use calculated molecular descriptors (such as those from DFT or other methods) to build a mathematical relationship with an observed biological effect.

For this compound, SAR studies could explore how modifications to the molecule, such as changing the substituent on the benzene ring or the position of the oxirane, would affect its activity as, for example, a protein kinase inhibitor. nih.gov Molecular docking, a common in silico technique, could be used to predict the binding mode and affinity of this compound to a specific protein target, providing a structural basis for its activity. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the pathways of chemical reactions, including identifying intermediate structures and calculating the energy of transition states. rsc.org For this compound, the most characteristic reaction is the ring-opening of the epoxide. DFT calculations can be used to model this reaction, for instance, under acidic or basic conditions.

A highly relevant computational study investigated the base-catalyzed ring-opening of a similar compound, 2-(chloromethyl)oxirane, by benzoic acid using DFT (B3LYP/6-31+G**). researchgate.net The study confirmed that the rate-limiting step is the nucleophilic attack of the benzoate (B1203000) anion on the carbon atoms of the oxirane ring. researchgate.net It was able to distinguish between the two possible pathways, leading to the "normal" and "abnormal" products, by calculating the activation energies for each path. researchgate.net This type of analysis could be directly applied to this compound to predict the regioselectivity of its ring-opening reactions and understand how catalysts influence the outcome. researchgate.netidsi.md

Catalytic Applications and Mechanistic Investigations

4-(oxiran-2-yl)benzoic Acid as a Substrate in Biocatalysis

While this compound can be considered a substrate for further enzymatic reactions, its primary role in biocatalysis is as a key product derived from the enzymatic oxidation of corresponding precursor molecules. Cytochrome P450 monooxygenases, in particular, have been identified as highly effective catalysts for its synthesis.

Cytochrome P450 enzymes (CYPs) are a versatile family of heme-containing monooxygenases renowned for their ability to catalyze the regio- and stereoselective oxidation of a vast array of substrates under mild, environmentally benign conditions. The bacterial enzyme CYP199A4 from Rhodopseudomonas palustris has demonstrated the capacity for stereoselective epoxidation of 4-vinylbenzoic acid to produce (S)-4-(oxiran-2-yl)benzoic acid with an excellent enantiomeric excess of 99%. This high degree of selectivity is a hallmark of P450 enzymes, offering a significant advantage over traditional chemical oxidation methods.

Furthermore, this compound has been detected as a minor product during the oxidation of 4-ethylbenzoic acid by wild-type CYP199A4. The primary reaction pathway involves the desaturation of 4-ethylbenzoic acid to 4-vinylbenzoic acid, which is then further oxidized to the corresponding epoxide, this compound. This sequential reaction highlights the enzyme's multifunctionality. The distribution of products from this reaction underscores the complex catalytic activity of the enzyme.

| Substrate | Enzyme | Product | Relative Abundance (%) |

|---|---|---|---|

| 4-Ethylbenzoic Acid | WT CYP199A4 | 4-Vinylbenzoic acid | Major |

| 4-(1-hydroxyethyl)benzoic acid | Major | ||

| This compound | Minor | ||

| 4-Acetylbenzoic acid | Minor |

Table 1. Product distribution from the oxidation of 4-ethylbenzoic acid by wild-type CYP199A4, indicating the formation of this compound as a minor product resulting from the epoxidation of the intermediate 4-vinylbenzoic acid.

Protein engineering efforts, such as creating the S244D variant of CYP199A4, have been employed to expand the substrate scope and enhance the catalytic activity of these enzymes for various oxidation reactions, including epoxidation.

The high selectivity of CYP enzymes like CYP199A2 and CYP199A4 is governed by precise enzyme-substrate interactions within the active site. The binding of para-substituted benzoic acid substrates, including the precursors to this compound, is a critical step for catalysis. The carboxylate group of the benzoic acid moiety is essential for optimal binding and activity.

Structural studies have revealed key interactions:

Polar and Electrostatic Interactions: The charged carboxylate group of the substrate forms crucial interactions with polar and basic amino acid residues. In CYP199A2, the carboxylate oxygens are thought to interact with Ser97 and Ser247. A basic residue, Arg246, located at the entrance of the substrate access channel, is believed to play a role in the enzyme's specificity for charged benzoate (B1203000) substrates.

Hydrophobic Interactions: The substrate's benzene (B151609) ring is positioned within a hydrophobic pocket. Phenylalanine residues, such as Phe182 and Phe298 in CYP199A4, interact with the substrate, while residues like Val181 and Phe185 contribute to holding the substrate in place through van der Waals forces.

This network of interactions orients the substrate, for instance, 4-vinylbenzoic acid, in an ideal position relative to the heme-bound reactive oxygen species, facilitating highly specific epoxidation to yield this compound.

Role of this compound in Organocatalysis

While direct applications of this compound in organocatalysis are not yet extensively documented, its structure suggests significant potential based on the established reactivity of its constituent functional groups.

Asymmetric organocatalysis can be achieved through the activation of carboxylic acids in self-assembling systems. Research has shown that benzoic acid can act as a nucleophile in reactions catalyzed by such systems. Given that this compound possesses a benzoic acid moiety, it could potentially be activated via similar heterodimerizing self-assembly mechanisms. This would allow the carboxylate to participate in enantioselective transformations, with the oxirane ring serving as a secondary functional handle for subsequent reactions.

The development of heterogeneous organocatalysts is a key area in green chemistry, facilitating catalyst recovery and reuse. A notable example is the creation of a "Benzoic Acid Resin" (BAR), a polymer-bound organocatalyst used for redox reactions like Baeyer-Villiger oxidations under continuous flow conditions. This demonstrates the utility of immobilizing benzoic acid derivatives onto a solid support to create robust, recyclable catalysts. By analogy, this compound could be tethered to a polymer resin via its carboxylic acid group. The resulting material could function as a heterogeneous catalyst, with the oxirane ring available for further functionalization or to influence the catalytic environment.

Coordination Chemistry and Ligand Design for Metal-Catalyzed Transformations

The benzoic acid functional group is a well-established coordinating moiety in the design of ligands for transition-metal catalysis and in the construction of metal-organic frameworks (MOFs). The carboxylate group can bind to metal centers in various modes, making it a versatile building block for coordination complexes. For example, derivatives of benzoic acid have been used to create mononuclear metal complexes with cobalt(II), nickel(II), and copper(II).

Therefore, this compound represents a promising candidate for a bifunctional ligand. It can coordinate to a metal center through its carboxylate group, while the chemically distinct oxirane ring remains on the ligand periphery. This epoxide functionality could be retained to modulate the steric and electronic properties of the resulting metal complex or it could be used as a handle for post-synthetic modification, allowing for the covalent grafting of the complex onto supports or the introduction of other functional groups. This dual functionality makes it an attractive target for designing novel catalysts for a range of metal-catalyzed transformations.

Polymer Chemistry and Advanced Materials Science Applications

4-(oxiran-2-yl)benzoic Acid as a Monomer in Polymerization Processes

The presence of the strained three-membered oxirane ring and the carboxylic acid group enables this compound to undergo polymerization through different mechanisms, making it a versatile building block for a wide array of polymeric structures.

The epoxy group of this compound is susceptible to ring-opening polymerization (ROP), a process that can be initiated by both cationic and anionic species. The mechanism of ROP is critical in determining the structure and properties of the resulting polymer.

In anionic ROP, a nucleophilic initiator attacks one of the carbon atoms of the oxirane ring, leading to the opening of the ring and the formation of an alkoxide. This alkoxide can then propagate by attacking another monomer molecule. The carboxylic acid group in this compound can influence the anionic ROP, potentially acting as a proton source that could terminate the polymerization. Therefore, protection of the carboxylic acid group might be necessary, or the polymerization conditions must be carefully controlled.

Cationic ROP is typically initiated by strong acids or Lewis acids. researchgate.net The initiator protonates the oxygen atom of the epoxy ring, making the ring more susceptible to nucleophilic attack by another monomer molecule. The carboxylic acid group of this compound can itself act as a catalyst in some cases, promoting the polymerization. rsc.org This dual functionality can lead to complex polymerization kinetics and polymer architectures. The mechanism often involves the activation of the monomer by the catalyst, followed by the nucleophilic attack of an initiator or a growing polymer chain. researchgate.net

Borinic acid catalysis has also been explored for the ring-opening of epoxy alcohols, suggesting potential for similar catalytic systems with this compound. scholaris.ca This method can offer high regioselectivity in the ring-opening process. scholaris.ca

Co-polymerization of this compound with other monomers is a powerful strategy to create polymers with a wide range of properties. The choice of co-monomer and polymerization technique dictates the final polymer structure, which can range from random to block copolymers.

For instance, co-polymerization with other epoxides, such as propylene (B89431) oxide or ethylene (B1197577) oxide, through ROP can yield polyethers with pendant carboxylic acid groups. acs.org These groups can then be used for further functionalization or to impart specific properties like hydrophilicity or adhesion. The reactivity ratios of the co-monomers will determine the distribution of the monomer units along the polymer chain.

Co-polymerization can also occur with monomers that react with the carboxylic acid group, such as diols or diamines, through condensation polymerization. This would result in polyesters or polyamides with pendant epoxy groups, which can be subsequently crosslinked to form thermosetting materials.

Strategies involving the co-polymerization of epoxides with carbon dioxide have been developed, catalyzed by metal complexes, to produce polycarbonates. acs.org Applying such a strategy to this compound could lead to the synthesis of functional polycarbonates with carboxylic acid moieties.

Synthesis and Characterization of Epoxy Resin Systems

Epoxy resins are a significant class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. researchgate.net this compound can serve as a key component in the formulation of novel epoxy resin systems.

The synthesis of epoxy resins based on this monomer can involve its reaction with various curing agents, also known as hardeners. These curing agents react with the epoxy groups, leading to the formation of a cross-linked three-dimensional network. Common curing agents include amines, anhydrides, and other compounds with active hydrogen atoms. cnrs.fr

The carboxylic acid functionality of this compound can also participate in the curing process. For example, in the presence of a suitable catalyst, the carboxylic acid groups can react with the epoxy groups, leading to ester linkages and contributing to the cross-link density of the final network.

The characterization of these epoxy resin systems is crucial to understand their structure and performance. Techniques such as Fourier-transform infrared spectroscopy (FTIR) are used to monitor the curing process by observing the disappearance of the epoxy group absorption bands. Differential scanning calorimetry (DSC) is employed to determine the glass transition temperature (Tg) and the heat of reaction, providing insights into the curing kinetics and the thermal properties of the cured resin. cnrs.frresearchgate.net Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the cured epoxy network. researchgate.net

Development of Novel Polymeric Materials with Tailored Properties

The versatility of this compound as a monomer allows for the development of novel polymeric materials with properties tailored for specific applications. researchgate.net The ability to precisely control the polymer architecture and functionality is key to achieving these desired characteristics.

By incorporating this compound into polymer backbones, materials with enhanced thermal stability, improved mechanical strength, and specific chemical functionalities can be designed. For example, the aromatic ring in the monomer contributes to the rigidity and thermal resistance of the resulting polymer. The carboxylic acid groups can be used to improve adhesion to various substrates or to introduce sites for further chemical modification.

The development of such materials often involves a multi-step process, starting with the synthesis of the monomer, followed by polymerization and then characterization of the resulting polymer. researchgate.net For instance, the synthesis of functional polymers through techniques like atom transfer radical polymerization (ATRP) using initiators derived from benzoic acid has been demonstrated, showcasing a pathway to well-defined polymer architectures. cmu.edu

The creation of block copolymers containing segments derived from this compound can lead to self-assembling materials with ordered nanostructures. These materials could find applications in areas such as nanotechnology and drug delivery.

Structure-Property Relationships in this compound-Derived Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is fundamental to materials science. scribd.com For polymers derived from this compound, several key structural features influence their final properties.

The presence of the rigid benzene (B151609) ring in the polymer backbone generally leads to a higher glass transition temperature (Tg) and improved thermal stability compared to purely aliphatic polymers. tandfonline.com The density of the carboxylic acid and epoxy functionalities along the polymer chain also plays a crucial role. A higher concentration of these groups can lead to increased cross-linking density in thermosets, resulting in higher modulus and improved chemical resistance.

The stereochemistry of the polymer backbone can also have a significant impact on its properties. For instance, stereoregular polymers often exhibit crystallinity, which can enhance their mechanical strength and melting point. acs.org

The following table summarizes the expected influence of key structural features of this compound-derived polymers on their properties:

| Structural Feature | Influence on Polymer Properties |

| Aromatic Ring | Increases rigidity, thermal stability, and glass transition temperature (Tg). |

| Carboxylic Acid Group | Enhances adhesion, provides sites for further functionalization, can participate in curing reactions, and increases hydrophilicity. |

| Epoxy Group | Enables cross-linking for the formation of thermoset networks, leading to improved mechanical strength and chemical resistance. |

| Polymer Architecture (Linear, Branched, Cross-linked) | Determines whether the material is a thermoplastic or a thermoset, and influences properties such as solubility, viscosity, and mechanical behavior. scribd.com |

| Copolymer Composition | Allows for the fine-tuning of properties by combining the characteristics of different monomers. |

By systematically varying these structural parameters, researchers can establish clear structure-property relationships, enabling the rational design of new materials based on this compound for a wide range of advanced applications.

Mechanistic Investigations in Biological Systems Excluding Clinical Data

Molecular Mechanism of Action in Biological Pathways

The fundamental mechanism of 4-(oxiran-2-yl)benzoic acid involves the electrophilic nature of its three-membered oxirane (epoxide) ring. This ring is sterically strained and contains highly polarized oxygen-carbon bonds, making it susceptible to attack by nucleophiles. ucdavis.edu This reactivity is the primary driver of its biological effects through the formation of stable covalent bonds with macromolecules. ucdavis.edu

The principal mode of interaction for this compound is through covalent modification. The process is exemplified by the mechanism of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxides. In enzymes like sEH, a catalytic triad (B1167595) featuring a nucleophilic amino acid, a histidine, and an acid work in concert. ucdavis.edu The cycle is initiated when a nucleophilic residue, such as the carboxylic acid of an aspartate (e.g., Asp334 in sEH), performs a backside attack on a carbon atom of the epoxide ring. ucdavis.edu This attack leads to the opening of the strained ring and the formation of a covalent ester intermediate, linking the inhibitor to the enzyme. ucdavis.edu This formation of a covalent adduct effectively alters the structure and function of the target macromolecule.

The electrophilic oxirane of this compound can react with a variety of nucleophilic sites present on proteins and nucleic acids. ucdavis.edu In proteins, the side chains of several amino acids are potent nucleophiles capable of initiating this ring-opening reaction. These include the thiol group of cysteine, the imidazole (B134444) ring of histidine, and the amino group of lysine (B10760008). Covalent modification of these residues can lead to irreversible enzyme inhibition or alteration of protein function.

In nucleic acids, the primary targets for alkylating agents are often the nitrogen atoms on the nucleotide bases. The N7 position of guanine (B1146940) is particularly nucleophilic and a common site for the formation of covalent adducts with electrophilic compounds. researchgate.net Such a reaction between this compound and DNA would result in the formation of a stable adduct, a form of DNA damage.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The reactive epoxide "warhead" makes this compound a candidate for inhibiting enzymes, particularly those with active site nucleophiles. Its potential has been explored in the context of several enzyme classes.

While direct kinetic data for this compound is limited, extensive research on structurally related analogs containing the 4-carboxy-phenyl scaffold provides significant insight. Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Derivatives where the oxirane is replaced by other heterocyclic systems have been shown to be potent XO inhibitors.

For instance, pyrazolone (B3327878) derivatives bearing a 4-(furan-2-yl)benzoic acid moiety and 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids exhibit strong inhibitory activity, with some compounds having IC₅₀ values in the nanomolar range, comparable to the drug febuxostat. researchgate.netnih.govnuph.edu.ua Kinetic analyses of these analogs reveal a mixed-type inhibition pattern, suggesting they bind to both the free enzyme and the enzyme-substrate complex. researchgate.netnih.govnuph.edu.ua Molecular modeling indicates that the carboxylate group of the benzoic acid moiety is crucial for binding, forming a salt bridge with Arginine-880 and a hydrogen bond with Threonine-1010 in the enzyme's active site. researchgate.netnuph.edu.ua This suggests the 4-carboxy-phenyl portion of this compound could serve as an effective anchor to the XO active site.

Papain-like proteases (PLpro), such as those encoded by coronaviruses, are attractive antiviral targets. biorxiv.org These enzymes are essential for viral replication, cleaving the viral polyprotein to release functional non-structural proteins. thenativeantigencompany.com Furthermore, many PLpro enzymes possess deubiquitinating (DUB) and deISGylating activity, which helps the virus evade the host's innate immune response. thenativeantigencompany.comnih.gov

PLpro is typically a cysteine protease, meaning it utilizes a nucleophilic cysteine residue in its active site to perform catalysis. This cysteine is a prime target for electrophilic inhibitors. The proposed mechanism of inhibition for this compound against PLpro involves the nucleophilic attack by the active site cysteine on one of the electrophilic carbons of the oxirane ring. This reaction would result in the formation of a stable covalent thioether bond, irreversibly inhibiting the enzyme's proteolytic and deubiquitinating functions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of a lead compound like this compound. The analysis focuses on how modifications to its three main components—the oxirane ring, the phenyl linker, and the benzoic acid—influence its activity.

The Oxirane Ring : As the reactive "warhead," modifications to the oxirane ring are critical. Its stereochemistry (R vs. S enantiomers) can significantly impact binding affinity and reactivity within a chiral enzyme active site. Replacing the oxirane with other heterocycles, as seen in the XO inhibitor studies, fundamentally alters the mechanism from irreversible covalent inhibition to reversible competitive or mixed-type inhibition. researchgate.netnih.gov

The Phenyl Linker : The para-substitution pattern on the benzene (B151609) ring appears optimal for orienting the reactive oxirane and the anchoring carboxylic acid group, as demonstrated by the potent activity of various 4-substituted benzoic acid analogs against xanthine oxidase. researchgate.netnih.govnuph.edu.ua Shifting the substituents to ortho or meta positions would likely decrease activity by altering the distance and geometry between the key interacting groups and their binding sites on a target enzyme.

The Benzoic Acid Moiety : The carboxylic acid group is a key pharmacophoric feature, particularly for enzymes like xanthine oxidase. SAR studies on related inhibitors confirm its importance as an anchor, forming critical hydrogen bonds and salt bridges within the active site. researchgate.netnuph.edu.ua Esterification or replacement of the carboxyl group with other functionalities, such as amides or tetrazoles, would modulate the compound's binding affinity and physicochemical properties. nih.gov

Mechanistic Basis of Specific Biological Activities

The chemical structure of this compound, featuring a reactive epoxide (oxirane) ring and a carboxylic acid-functionalized benzene ring, underpins its engagement in various biological processes. The strained three-membered ether ring is a potent electrophile, susceptible to nucleophilic attack from biological macromolecules. This reactivity is central to its observed biological effects.

The antiproliferative and antitumor potential of compounds containing an oxirane ring, such as this compound, is primarily attributed to the alkylating nature of the epoxide moiety. This reactive group can form covalent bonds with nucleophilic sites on crucial biological molecules, leading to cellular dysfunction and death.

The mechanism is analogous to that of established alkylating anticancer agents. The epoxide ring can be attacked by nucleophiles present in proteins and, most critically, in nucleic acids. mlsu.ac.in A key target is the N7 position of guanine bases in DNA. mlsu.ac.in Alkylation at this site can trigger a cascade of events, including:

DNA Damage: The covalent modification of DNA bases can lead to strand breaks or the formation of cross-links between DNA strands. mlsu.ac.in This damage disrupts the normal processes of DNA replication and transcription. mlsu.ac.in

Induction of Mispairing: Alteration of a nucleotide base can cause mispairing during DNA synthesis, leading to mutations that can be lethal to the cell. mlsu.ac.in

Apoptosis Induction: Significant DNA damage can activate cellular surveillance mechanisms, leading to programmed cell death, or apoptosis. For instance, some indirubin (B1684374) derivatives containing an oxirane-ylmethyl-oxime moiety have been shown to induce caspase-independent apoptosis by causing DNA fragmentation and inhibiting DNA repair. mdpi.com

The benzoic acid portion of the molecule can influence its pharmacokinetic properties, cellular uptake, and interaction with specific protein targets. While direct evidence for this compound is limited, studies on related structures provide insight. For example, various benzoic acid derivatives have demonstrated significant cytotoxic activity against human cancer cell lines, such as cervical (HeLa), breast (MCF-7), and colon (HCT-116) cancer cells. nih.govpreprints.org The presence of the carboxylic acid group can also allow for further derivatization to improve targeting or efficacy.

| Compound Class | Proposed Mechanism | Cellular Effects | References |

| Oxirane-containing compounds | Alkylation of DNA (e.g., at N7 of guanine) and proteins. | DNA damage, cross-linking, induction of mutations, inhibition of DNA replication and transcription, apoptosis. | mlsu.ac.inmdpi.com |

| Benzoic acid derivatives | Varies; can include enzyme inhibition (e.g., Histone Deacetylase). | Cytotoxicity against various cancer cell lines, inhibition of cell proliferation. | nih.govpreprints.org |

The antimicrobial properties of this compound and related compounds are multifaceted, involving both the benzoic acid moiety and the reactive oxirane ring.

The primary proposed mechanism involves its action as an oxidant. The active form can generate reactive oxygen species (ROS), such as singlet oxygen, which are highly damaging to microbial cells and can lead to their death. biosynth.com This oxidative stress can damage cell membranes, proteins, and nucleic acids, disrupting essential cellular functions.

Furthermore, the general antimicrobial action of benzoic acid and its derivatives is well-documented. ijcrt.org Its efficacy is pH-dependent; the undissociated, more lipophilic form of the acid is more effective as it can more easily penetrate the microbial cell membrane. ijcrt.org Once inside the cell, the dissociation of the acid in the more alkaline cytoplasm can lead to intracellular acidification and disruption of metabolic processes. The antimicrobial mechanisms of phenolic acids, a related class, include:

Cell Membrane Disruption: They can destabilize the cell membrane, increasing its permeability and leading to leakage of cellular contents. mdpi.com

Inhibition of Protein Synthesis: They can interfere with the synthesis of essential proteins, halting growth and replication. mdpi.com

Enzyme Inhibition: They can inhibit key microbial enzymes involved in metabolism. ijcrt.org

Some research also suggests that benzoic acid analogs can form complexes with metal ions, and these metal-sour complexes may possess enhanced, synergistic antimicrobial efficacy. google.com The oxirane ring can also contribute to antimicrobial action by covalently modifying and inactivating essential microbial enzymes and proteins. researchgate.net Benzimidazole derivatives, which can be synthesized from benzoic acid derivatives, have also shown broad-spectrum antimicrobial and antifungal activity against strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. rasayanjournal.co.in

| Mechanism | Description | Target Microorganisms | References |

| Oxidative Stress | Generation of reactive oxygen species (ROS) that damage cellular components. | General microorganisms. | biosynth.com |

| Cell Membrane Penetration | The lipophilic, undissociated acid penetrates the cell membrane, causing internal stress. | Bacteria and Fungi. | ijcrt.orgmdpi.com |

| Enzyme Inactivation | Covalent modification of essential enzymes by the oxirane ring or inhibition by the acid moiety. | Bacteria and Fungi. | ijcrt.orgresearchgate.net |

| Metal Complexation | Formation of metal-sour complexes with enhanced antimicrobial effects. | Gram-positive and Gram-negative bacteria, viruses, fungi. | google.com |

The anti-inflammatory and antioxidant activities of this compound are interconnected and stem from the distinct chemical properties of its functional groups.

Anti-inflammatory Effects: The anti-inflammatory action of this compound has been observed in human neutrophils at low concentrations. biosynth.com This effect is reportedly mediated by the formation of reactive oxygen species (ROS), which may, in turn, inhibit the production of key inflammatory mediators like nitric oxide and cytokines. biosynth.com This suggests a potential hormetic effect, where low levels of an oxidative stressor trigger a compensatory anti-inflammatory response.

Another significant mechanism relates to the inhibition of soluble epoxide hydrolase (sEH). This enzyme metabolizes anti-inflammatory epoxy fatty acids into less active diols. By inhibiting sEH, compounds with an oxirane ring can increase the levels of endogenous anti-inflammatory mediators. nih.gov While many sEH inhibitors are urea-based, the oxirane functionality is key to the interaction with the enzyme.

Antioxidant Effects: The antioxidant properties of benzoic acid derivatives are well-studied. mdpi.comresearchgate.net They can neutralize free radicals through several mechanisms, protecting cells from oxidative damage. ijcrt.org The principal mechanisms for phenolic acids include:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical, quenching it. mdpi.comresearchgate.net

Sequential Electron Transfer Proton Transfer (SETPT): The antioxidant first transfers an electron to the radical, followed by a proton. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the radical. This is often the predominant mechanism in aqueous solutions. researchgate.net

Theoretical studies on 4-(1H-triazol-1-yl)benzoic acid hybrids, which share the benzoic acid core, have confirmed these mechanisms and shown that their antioxidant activity correlates with parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). mdpi.com The specific substituents on the benzene ring significantly influence the antioxidant capacity. researchgate.net

Role in Medicinal Chemistry Design and Chemical Biology Probes

The unique combination of a reactive epoxide and a versatile benzoic acid scaffold makes this compound a valuable entity in medicinal chemistry and chemical biology.

Its primary role is as a building block or scaffold in the synthesis of more complex bioactive molecules. nih.govuogqueensmcf.com The carboxylic acid group serves as a convenient synthetic handle for modification, allowing it to be coupled with other pharmacophores to create new drug candidates. sigmaaldrich.com The reactivity of the oxirane ring can be exploited to form covalent bonds with specific biological targets, a strategy used in the design of irreversible inhibitors.

As a chemical probe , this compound has been used for the detection of microorganisms. biosynth.com The ability of the oxirane to covalently label biomolecules makes it suitable for activity-based protein profiling (ABPP) and target identification studies. By attaching a reporter tag (like a fluorophore or biotin) to the benzoic acid end, the compound can be used to "fish" for its cellular binding partners.

Derivatives of benzoic acid are fundamental in creating trifunctional chemical probes. These probes incorporate a light-activated group (like a benzophenone), a synthetic handle (like the carboxylic acid), and a reporter tag (like an alkyne for click chemistry). sigmaaldrich.com When appended to a ligand, such a probe allows for UV-light-induced covalent modification of a biological target, enabling its subsequent isolation and identification. sigmaaldrich.com The electrophilic nature of the oxirane ring in this compound provides an alternative, direct covalent modification strategy without the need for photoactivation.

Future Perspectives and Emerging Research Directions

Integration with High-Throughput Screening and Combinatorial Chemistry

The structure of 4-(oxiran-2-yl)benzoic acid is exceptionally well-suited for the methodologies of combinatorial chemistry and high-throughput screening (HTS), which are foundational to modern drug discovery. nih.govjku.at Combinatorial chemistry enables the rapid synthesis of large, diverse collections of molecules, known as chemical libraries, from a common structural core. researchgate.netcuny.edu

The two distinct functional groups of this compound allow for a dual-pronged approach to library generation. The carboxylic acid can be readily converted into a wide array of esters, amides, or other derivatives, while the epoxide ring can be opened by a diverse set of nucleophiles (e.g., amines, thiols, alcohols) to introduce another point of variation. This dual reactivity allows for the creation of extensive libraries of compounds from a single, simple starting material. For instance, a flow synthesis approach could be used to generate a library of β-amino alcohols by reacting the epoxide with various amines. royalsocietypublishing.org

These generated libraries are ideal for HTS, where thousands of compounds can be rapidly tested for biological activity against a specific target. google.com The use of this compound as a scaffold could accelerate the identification of "hit" compounds for various therapeutic targets, which can then be further optimized into lead candidates. nih.gov

Table 1: Role of Functional Groups in Combinatorial Synthesis

| Functional Group | Type of Reaction | Potential Reactants | Purpose in Library Synthesis |

| Carboxylic Acid | Acylation, Esterification, Amidation | Alcohols, Amines, Anilines | Introduce diversity at the acid site |

| Oxirane (Epoxide) | Nucleophilic Ring-Opening | Amines, Thiols, Alcohols, Phenols | Introduce diversity at the epoxide site |

Applications in Bioconjugation and Targeted Delivery Systems

Bioconjugation, the process of covalently linking molecules to biomolecules like proteins or antibodies, is a critical technology in diagnostics and therapeutics. thermofisher.com The high reactivity of the epoxide group in this compound makes it an excellent candidate for this purpose. Epoxides readily react with nucleophilic groups found on proteins, such as the amine groups in lysine (B10760008) residues, under mild conditions to form stable covalent bonds. acs.org This reaction does not require coupling agents, simplifying the bioconjugation process. nih.gov

This reactivity is central to its potential in targeted drug delivery systems. rsc.orgjns.edu.afnih.gov The goal of these systems is to deliver a therapeutic agent specifically to diseased cells or tissues, minimizing side effects. jns.edu.af this compound can act as a bifunctional linker:

The epoxide group can be used to attach the molecule to a targeting ligand (e.g., an antibody or peptide that recognizes a cancer cell).

The carboxylic acid group can be used to attach a payload, such as a cytotoxic drug.

Alternatively, the compound could be used to functionalize the surface of nanocarriers like liposomes or magnetic nanoparticles. mdpi.com The carboxylic acid could anchor the molecule to the nanoparticle surface, while the outward-facing epoxide ring would be available to conjugate targeting proteins. This strategy enhances the delivery of therapeutic agents to specific sites. researchgate.net

Computational-Experimental Synergy in Compound Discovery and Optimization

The synergy between computational modeling and experimental synthesis is revolutionizing drug discovery and materials science. researchgate.netacs.org Computational methods, including molecular docking, density functional theory (DFT), and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, can rapidly screen virtual libraries of compounds and predict their properties before they are ever synthesized. nih.govnih.govnih.gov

For this compound, this synergistic approach holds immense promise. Researchers can computationally:

Design virtual libraries of derivatives by modeling reactions at the carboxylic acid and epoxide sites.

Perform molecular docking studies to predict how these derivatives will bind to a specific biological target, such as a viral protease or a cancer-related enzyme. nih.gov

Calculate key molecular properties to assess their "drug-likeness" and predict potential toxicity, guiding the selection of the most promising candidates for synthesis. nih.govresearchgate.net

Experimental chemists can then synthesize the top-ranked virtual hits and test their actual biological activity. The experimental results provide crucial feedback to refine the computational models, leading to a more efficient and targeted discovery cycle. acs.org This iterative process accelerates the optimization of hit compounds into potent and safe drug candidates. nih.gov

Table 2: Integrated Workflow for Compound Discovery

| Step | Method | Objective |

| 1. Design | Computational | Create a virtual library of this compound derivatives. |

| 2. Prediction | Computational | Dock derivatives against a biological target and predict ADMET properties. |

| 3. Selection | Computational/Experimental | Prioritize a small subset of promising compounds for synthesis. |

| 4. Synthesis | Experimental | Synthesize the selected compounds in the laboratory. |

| 5. Validation | Experimental | Test the synthesized compounds in biological assays. |

| 6. Refinement | Computational/Experimental | Use experimental data to improve computational models and design the next generation of compounds. |

Development of Novel Materials with Multifunctional Capabilities

The dual functionality of this compound makes it a highly valuable monomer for the development of advanced polymers and materials. mdpi.com Epoxy resins are a cornerstone of the polymer industry, known for their excellent adhesion, mechanical strength, and thermal properties. researchgate.net

The epoxide group of this compound can participate in polymerization reactions to form the backbone of an epoxy-based material. acs.org The pendant carboxylic acid group, however, remains available for further functionalization. This opens the door to creating multifunctional materials where the polymer matrix provides structural integrity while the carboxylic acid groups introduce additional properties.

Potential applications include:

Functionalized Composites: The carboxylic acid groups could be used to covalently bond the polymer matrix to reinforcing fillers like functionalized carbon nanofibers, creating nanocomposites with enhanced mechanical and thermal properties. cnrs.fr

Smart Coatings: The acid groups could be used to attach sensors, corrosion inhibitors, or flame retardants, leading to coatings that not only protect a surface but also respond to environmental stimuli. semanticscholar.org

Biomaterials: In biomedical applications, the carboxylic acid groups could be used to immobilize enzymes or other biomolecules, creating bioactive surfaces or materials for tissue engineering. researchgate.net

The ability to precisely control the placement of functional groups within a polymer structure using a building block like this compound is a key step toward designing materials with tailored, multifunctional capabilities from the molecular level up.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 4-(oxiran-2-yl)benzoic acid in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear flame-resistant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact. Use fume hoods for handling solids or solutions to avoid inhalation .

- Emergency Measures : In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with water for 10 minutes and seek medical attention .

- Storage : Store in a cool, dry place (<25°C) away from strong oxidizing agents (e.g., peroxides) to prevent hazardous reactions. Use inert gas purging for long-term storage .

Q. Which analytical techniques are optimal for structural characterization of this compound?

- Methodological Answer :